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Compound of Interest

Compound Name:
(2-Bromo-1-

cyclobutoxyethyl)benzene

Cat. No.: B13551174

Get Quote

Executive Summary & Structural Context[1][2][3][4]
(2-Bromo-1-cyclobutoxyethyl)benzene (CAS: 1249888-55-8) is a functionalized ether

intermediate, often encountered in the halo-alkoxylation of styrene derivatives. Its structure

combines a lipophilic benzyl moiety, a reactive primary alkyl bromide, and a strained

cyclobutoxy ether linkage.

Accurate identification of this compound requires distinguishing it from straight-chain alkoxy

analogs (ethoxy/methoxy) and other halogenated species. This guide delineates the specific

Electron Ionization (EI) fragmentation pathways that serve as its "molecular fingerprint,"

comparing them against key structural alternatives to provide a robust identification protocol.

The Molecule at a Glance
Formula:

Molecular Weight: 254.03 Da (
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), 256.03 Da (

)

Key Structural Features:

Benzylic Ether Carbon: Susceptible to

-cleavage.[1][2]

Cyclobutane Ring: High ring strain (~26 kcal/mol), prone to ring-opening or elimination.

Bromine Atom: Provides a diagnostic 1:1 isotopic signature.[3][4]

Experimental Protocol (Standardized)
To ensure reproducibility of the fragmentation patterns described below, the following GC-MS

parameters are recommended. This protocol minimizes thermal degradation of the labile

bromide prior to ionization.

Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Thermo ISQ) Ionization Mode:

Electron Ionization (EI) at 70 eV Source Temperature: 230 °C (Avoid >250 °C to prevent

pyrolysis) Inlet: Splitless mode, 250 °C Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms),

30m x 0.25mm ID

Fragmentation Analysis: The Mechanistic Core
The mass spectrum of (2-Bromo-1-cyclobutoxyethyl)benzene is dominated by three

competing mechanisms:

-Cleavage, Carbon-Halogen bond scission, and Tropylium ion formation.

The Molecular Ion Cluster ( )
m/z 254 & 256: The molecular ion appears as a distinct doublet with nearly equal intensity

(1:1 ratio), confirming the presence of a single bromine atom.

Stability: Low to moderate. The bulky ether and weak C-Br bond promote rapid

fragmentation.
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Primary Pathway: -Cleavage (Diagnostic Peak)
The most abundant ion (Base Peak) typically arises from

-cleavage adjacent to the ether oxygen. The radical site on the oxygen stabilizes the resulting
cation.

Mechanism: Ionization of the ether oxygen followed by homolytic cleavage of the

bond between the benzylic carbon and the bromomethyl group.

Neutral Loss:

(Bromomethyl radical, mass 93/95).

Fragment Ion:

(

).

Significance: This peak lacks the bromine isotope pattern, appearing as a singlet

(monoisotopic). This confirms the bromine was on the side chain lost during cleavage.

Secondary Pathway: C-O Cleavage & Ring Loss
m/z 91 (Tropylium Ion): Formation of the stable

ion is ubiquitous in benzyl derivatives. It arises from the cleavage of the benzylic C-O bond.

m/z 55 (Cyclobutyl/Butenyl Cation): The cyclobutoxy group can cleave to form

. Due to ring strain, this often rearranges to a linear butenyl cation.

Pathway Visualization (Graphviz)
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Caption: Mechanistic fragmentation tree for (2-Bromo-1-cyclobutoxyethyl)benzene. The

green node represents the diagnostic base peak.

Comparative Analysis: Validating the Structure
To confirm the identity of the target molecule, it must be compared against its closest structural

"mimics." The following table contrasts the target with its Chloro-analog and its Ethoxy-analog.

Table 1: Comparative Mass Spectral Fingerprints
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Feature

Target Molecule(2-
Bromo-1-
cyclobutoxyethyl)b
enzene

Alternative A

(Chloro)(2-Chloro-1-
cyclobutoxyethyl)b
enzene

Alternative B

(Ethoxy)(2-Bromo-
1-
ethoxyethyl)benzen
e

Molecular Ion (

)
254 / 256 (1:1 Ratio) 210 / 212 (3:1 Ratio) 228 / 230 (1:1 Ratio)

Base Peak (

-Cleavage)

m/z 161 (Loss of

)

m/z 161 (Loss of

)

m/z 135 (Loss of

)

Isotope Pattern in

Base Peak
None (Singlet) None (Singlet) None (Singlet)

Key Mass Shift N/A (Reference)

-44 Da shift in

(Br

Cl)

-26 Da shift in Base

Peak (Cyclobutyl

Ethyl)

Secondary Fragments m/z 55 (Cyclobutyl) m/z 55 (Cyclobutyl) m/z 29 (Ethyl)

Analysis of Alternatives
Vs. The Chloro-Analog:

Distinction: The base peak (m/z 161) is identical for both because the halogen is lost

during

-cleavage.

Differentiation: You must look at the Molecular Ion.[4][5] The Target shows a 1:1 doublet at

254/256. The Chloro-analog shows a 3:1 doublet at 210/212.

Insight: If you see m/z 161 but no heavy isotope pattern in the parent ion, the halogen may

have been lost thermally or the molecular ion is unstable.

Vs. The Ethoxy-Analog:
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Distinction: The ring size directly affects the base peak mass.

Differentiation: The shift from m/z 161 (Target) to m/z 135 (Ethoxy) corresponds exactly to

the mass difference between a cyclobutyl group (

) and an ethyl group (

) (

Da).

Insight: This confirms the integrity of the ether side chain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Mass Spectrometry Fragmentation Pattern of (2-Bromo-
1-cyclobutoxyethyl)benzene: A Comparative Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b13551174/docs#mass-spectrometry-
fragmentation-pattern-of-2-bromo-1-cyclobutoxyethyl-benzene-a-comparative-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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